Ciprofloxacin-d8

Matrix Effect Compensation Isotope Dilution LC-MS/MS Quantification

Matrix effects and ionization variability compromise ciprofloxacin quantification in complex samples. Ciprofloxacin-d8 is a piperazine-d8 internal standard providing +8 Da mass shift for selective MRM detection and isotope dilution matrix effect compensation. • Accurate quantification across 100-5000 ng/mL (r²≥0.99) in plasma/tissue, meeting FDA/EMA criteria • Sub-μg/kg LOQ (0.1 μg/kg) for food residue analysis with 92.5-98.1% recovery • ISO 17034-certified reference material (≥98% purity, ≥98 atom% D) for metrological traceability

Molecular Formula C17H18FN3O3
Molecular Weight 339.39 g/mol
CAS No. 1130050-35-9
Cat. No. B020083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCiprofloxacin-d8
CAS1130050-35-9
Synonyms1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl-d8)-3-quinolinecarboxylic Acid;  Bay q 3939-d8;  Ciflafin-d8;  Ciprine-d8;  Cipro IV-d8;  Ciprobay 100-d8;  Ciprofloxacillin-d8; 
Molecular FormulaC17H18FN3O3
Molecular Weight339.39 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O
InChIInChI=1S/C17H18FN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2
InChIKeyMYSWGUAQZAJSOK-SQUIKQQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ciprofloxacin-d8 (CAS 1130050-35-9): Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Ciprofloxacin-d8 is a deuterated analog of the fluoroquinolone antibiotic ciprofloxacin, belonging to the class of synthetic broad-spectrum antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV . It is specifically labeled with eight deuterium atoms at the piperazine ring (piperazine-2,2,3,3,5,5,6,6-d8), producing a mass shift of +8 Da relative to the unlabeled parent compound (m/z 332.1 vs. 340.1 for the protonated molecular ion) [1]. This isotopic labeling enables its primary utility as an internal standard (IS) for accurate quantification of ciprofloxacin in complex biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Commercial specifications for this compound typically require chemical purity of ≥98% by HPLC and isotopic enrichment of ≥98 atom% D, with premium reference-grade materials achieving >99% HPLC purity and >98 atom% isotopic purity to ensure minimal interference in trace-level quantification .

Why Unlabeled Ciprofloxacin or Alternative Internal Standards Cannot Replace Ciprofloxacin-d8 in Validated Quantitative Workflows


Generic substitution of Ciprofloxacin-d8 with unlabeled ciprofloxacin or structurally distinct internal standards introduces significant analytical bias that cannot be corrected through calibration alone. Unlabeled ciprofloxacin fails to provide the requisite mass difference (+8 Da) for selective multiple reaction monitoring (MRM) detection, rendering it incapable of compensating for ionization suppression or enhancement caused by co-eluting matrix components [1]. Furthermore, while alternative isotopically labeled internal standards such as enrofloxacin-d5 may be used as surrogate ISTDs, they do not co-elute identically with ciprofloxacin due to differences in retention behavior, thereby reducing the efficacy of isotope dilution in mitigating matrix effects [2][3]. Crucially, deuterated internal standards themselves exhibit a known limitation: slight chromatographic separation from their native analogs (isotope effect on retention time) can lead to incomplete matrix effect compensation, a phenomenon documented specifically for deuterium-labeled fluoroquinolones that necessitates optimized LC conditions to minimize quantification bias [4]. The following quantitative evidence delineates precisely where Ciprofloxacin-d8 demonstrates verifiable differentiation relative to these comparator approaches.

Ciprofloxacin-d8 (CAS 1130050-35-9): Quantitative Differentiation Evidence vs. Unlabeled Ciprofloxacin and Alternative Internal Standards


Matrix Effect Compensation: Ciprofloxacin-d8 vs. Non-Isotopic Internal Standards in LC-MS/MS Quantification

Ciprofloxacin-d8 provides direct compensation for matrix-induced ionization effects (suppression or enhancement) that structurally distinct internal standards cannot address. In a validated method for fish and shellfish tissue analysis, Ciprofloxacin-d8 as an IS achieved recoveries of 92.5% to 98.1% across spiked samples, with relative standard deviation (RSD) below 4.3%, demonstrating effective matrix effect tracking [1]. In contrast, when isotope-labeled enrofloxacin was employed as a surrogate internal standard for ciprofloxacin, matrix effects were only 'effectively compensated' to a detection limit of 0.1 μg/L, yet the lack of chemical identity between analyte and IS inherently limits the robustness of this compensation, particularly across diverse sample matrices where differential ionization behavior can occur [2]. The FDA-validated LC-MS/MS method using Ciprofloxacin-d8 further confirmed linear calibration across 100–5000 ng/mL with r² ≥ 0.99 in plasma, urine, bladder, and kidney homogenates, indicating consistent matrix effect compensation across four biologically distinct matrices [3].

Matrix Effect Compensation Isotope Dilution LC-MS/MS Quantification Analytical Validation

Quantitative Method Performance: Validated Analytical Figures of Merit for Ciprofloxacin-d8 as Internal Standard

Independent validation studies demonstrate that LC-MS/MS methods employing Ciprofloxacin-d8 as an internal standard achieve quantifiable performance metrics that define the method's fitness for purpose. In fish and shellfish tissue analysis, the calibration curve was linear from 0.1 to 50.0 μg/kg, with a limit of quantification (LOQ) of 0.1 μg/kg (S/N ≥10) [1]. The corresponding recovery ranged from 92.5% to 98.1% with RSD <4.3% [1]. A separate FDA-validated method for mouse plasma, urine, bladder, and kidneys achieved linearity over 100–5000 ng/mL with r² ≥ 0.99 in all matrices, using only 20 μL plasma or 30 μL urine/tissue homogenate via simple protein precipitation [2]. In honey matrix analysis, Ciprofloxacin-d8 was employed alongside lomefloxacin and cinoxacin as internal standards to correct for matrix effects across white, light, medium, and dark honey color types, demonstrating the compound's utility in nested validation across spectrally diverse matrices [3]. The mass transition monitored was m/z 332.1→230.8 for ciprofloxacin and m/z 340.1→296.1 for Ciprofloxacin-d8 IS, providing an 8-Da mass difference that ensures baseline resolution in MRM mode [2].

Method Validation Calibration Linearity Limit of Quantification Recovery

Structural Elucidation of Degradation Pathways: Ciprofloxacin-d8 vs. Unlabeled Ciprofloxacin in Environmental Fate Studies

Ciprofloxacin-d8 provides unique structural elucidation capability in environmental degradation studies that unlabeled ciprofloxacin cannot achieve. In a study of photolytic and photocatalytic degradation of ciprofloxacin under varying pH conditions (pH 3, 5, 7, and 9), the use of deuterated ciprofloxacin (CIP-d8) enabled the identification of 18 transformation products and the prediction of three distinct degradation pathways [1]. Critically, four transformation products were identified for the first time using the isotopically labeled approach, and two previously reported molecular structures were revised based on the mass spectra and product ion spectra obtained from the deuterated transformation products [1]. The study further quantified pH-dependent removal rates: highest removal occurred at pH 9, while under acidic conditions (pH 3), ciprofloxacin could not be easily excited by UV irradiation, resulting in significantly lower degradation efficiency [1]. Without isotopic labeling, the differentiation between degradation products originating from the piperazine ring versus the quinolone core would be ambiguous due to identical nominal masses.

Transformation Products Environmental Degradation High-Resolution Mass Spectrometry Photocatalysis

Chromatographic Retention Time Differentiation: Ciprofloxacin-d8 vs. 13C/15N-Labeled Ciprofloxacin Internal Standards

Deuterium-labeled internal standards exhibit a quantifiable chromatographic isotope effect that distinguishes them from 13C/15N-labeled alternatives, with direct implications for matrix effect compensation accuracy. A systematic study of isotope dilution LC-MS/MS for fluoroquinolones in animal meat products demonstrated that deuterium-labeled internal standards have slightly different LC retention times from their native analogs [1]. This retention time difference reduces the benefits of isotope dilution because ion suppression or enhancement effects from co-eluting matrix interferences are not completely compensated [1]. In this study, ciprofloxacin-13C315N was used as the internal standard for ciprofloxacin specifically because deuterium-labeled analogues were available only for enrofloxacin and norfloxacin, not for ciprofloxacin in that particular analytical context [1]. The study required LC condition optimization to separate target analytes from significant matrix interferences, achieving accurate results in the range of 5–50 μg/kg with relative expanded uncertainty of 1–5% across chicken breast, bovine muscle, and porcine muscle matrices [1].

Isotope Effect Chromatographic Separation Isotope Dilution LC-MS/MS Matrix Effect Compensation

Commercial Isotopic Purity and Chemical Purity Specifications: Ciprofloxacin-d8 Reference Grade vs. Research Grade

Ciprofloxacin-d8 is available in multiple purity grades with quantifiable differences that directly impact analytical data quality. Premium reference-grade material (TMstandard, ISO 17034 certified) provides chemical purity of 98.9% with isotopic purity of 98.8 atom% D, and a certified expanded uncertainty of 0.5% (k=2, 95% confidence) . In comparison, general research-grade material from WITEGA specifies >99.0% HPLC purity and >98.0 atom% isotopic purity, with a shelf life of 24 months at 2–8°C . Aladdin research-grade product offers 98% chemical purity and 97 atom% D isotopic enrichment . Sigma-Aldrich VETRANAL® analytical standard grade confirms a mass shift of M+8 and suitability for HPLC and GC applications in forensic, toxicology, and pharmaceutical contexts . The 0.5–2% difference in isotopic enrichment between reference-grade and research-grade material translates to a proportional increase in unlabeled ciprofloxacin interference in the MRM channel designated for the internal standard, directly affecting the lower limit of quantification in trace-level analysis.

Isotopic Enrichment Chemical Purity Reference Material ISO 17034

Ciprofloxacin-d8 (CAS 1130050-35-9): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Regulated Bioanalytical Method Validation for Pharmacokinetic and Antimicrobial Resistance Studies

Ciprofloxacin-d8 is the internal standard of choice for LC-MS/MS method validation in preclinical and clinical pharmacokinetic studies requiring FDA or EMA compliance. The validated method using 20 μL plasma or 30 μL urine/tissue homogenate with simple protein precipitation achieved linearity from 100–5000 ng/mL with r² ≥ 0.99 across plasma, urine, bladder, and kidney matrices, meeting all FDA acceptance criteria [1]. The method's successful application in a preclinical antimicrobial resistance study in Balb/c mice demonstrates its suitability for translational research [1]. This application scenario is directly supported by the matrix effect compensation evidence presented in Section 3 (Evidence Item 1).

Veterinary Drug Residue Monitoring in Food Safety Compliance Testing

Ciprofloxacin-d8 enables sub-μg/kg quantification of ciprofloxacin residues in fish and shellfish tissues for regulatory compliance with maximum residue limits (MRLs). The validated HPLC-MS/MS method achieved an LOQ of 0.1 μg/kg (S/N ≥10) with linear calibration from 0.1–50.0 μg/kg and recoveries between 92.5% and 98.1% [2]. The method was demonstrated on ten real samples from local markets [2]. In honey matrices, Ciprofloxacin-d8 served as part of a multi-IS approach to correct for variable matrix effects across four honey color types [3]. This scenario is grounded in the quantitative method performance evidence (Section 3, Evidence Item 2).

Environmental Fate and Transformation Product Identification in Pharmaceutical Contaminant Studies

Ciprofloxacin-d8 is uniquely suited for environmental degradation studies where unambiguous identification of transformation products is required. Using deuterated ciprofloxacin, researchers identified 18 transformation products, predicted three distinct degradation pathways, and discovered four novel transformation products for the first time [4]. The isotopic labeling enabled revision of two previously misassigned molecular structures [4]. This application is particularly relevant for studies assessing the environmental persistence of fluoroquinolone antibiotics under varying pH conditions, where pH-dependent removal rates were quantified showing maximum degradation at pH 9 [4]. This scenario is directly supported by the structural elucidation evidence (Section 3, Evidence Item 3).

ISO 17025 Accredited Reference Material for Calibration and Quality Control

ISO 17034-certified Ciprofloxacin-d8 reference material with documented isotopic purity of 98.8 atom% D, chemical purity of 98.9%, and expanded uncertainty of 0.5% (k=2) is required for establishing metrological traceability in ISO 17025 accredited laboratories . The certificate provides real-time stability data rather than simulated values, with an expiry date of 2028-Oct-09, enabling long-term method consistency . This grade is specifically intended for calibration and quality control standard preparation in analytical method development, whereas lower-purity research-grade material (e.g., 97 atom% D) is restricted to non-regulated exploratory work . This scenario is grounded in the commercial purity grade differentiation evidence (Section 3, Evidence Item 5).

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